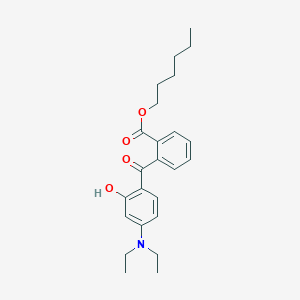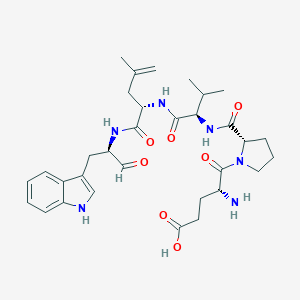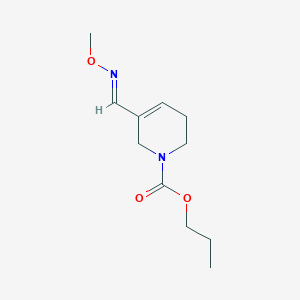
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse range of biological activities and applications in coordination chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it can be substituted with various functional groups to yield compounds with different properties and applications .
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves multi-step reactions starting from simple precursors. For instance, "1-methyl-3
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been dedicated to exploring the synthesis pathways of pyrazole derivatives, including compounds structurally similar to "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid," and their structural analysis. For instance, studies have detailed the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives. These complexes are part of a broader investigation into the coordination/chelation and crystallization properties of organic molecules with metal ions, which have implications for material science and chemistry (Radi et al., 2015).
Hydrogen Bonding and Molecular Structures
Another area of research focuses on the molecular structures of pyrazole derivatives and their hydrogen-bonded chains and sheets. For example, studies on "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate" have revealed polarized structures in the nitroaniline portion, linked into chains or sheets by a combination of hydrogen bonds. These findings provide insight into the molecular arrangements that could influence the compound's reactivity and potential applications (Portilla et al., 2007).
Chemical Reactions and Functionalization
Research into the reactivity of pyrazole and its derivatives, including nitro-substituted pyrazoles, has highlighted their potential in nucleophilic substitution reactions. These studies contribute to understanding the chemical behavior of these compounds, which could be critical for designing novel pharmaceuticals or materials. For instance, the synthesis and comparison of the reactivity of 3,4,5-1H-Trinitropyrazole and its N-methyl derivative reveal how these compounds react with ammonia, aliphatic amines, and other agents under various conditions (Dalinger et al., 2013).
Luminescent Properties and Coordination Chemistry
Further studies include the synthesis of complexes that demonstrate the luminescent properties and coordination chemistry of pyrazole-derived compounds. These studies provide valuable information for developing new luminescent materials and understanding the coordination behavior of such molecules (Jin, 2013).
Safety And Hazards
Direcciones Futuras
“1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester” is an intermediate for the synthesis of Sildenafil (S435000), a phosphodiesterase V inhibitor . This suggests that “1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid” could potentially be used in the synthesis of pharmaceutical compounds.
Propiedades
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDBZSMOABVNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452164 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
247583-71-7 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)







![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)


